molecular formula C11H13NO5 B3214717 Diethyl 4-hydroxypyridine-2,6-dicarboxylate CAS No. 115231-56-6

Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Cat. No.: B3214717
CAS No.: 115231-56-6
M. Wt: 239.22 g/mol
InChI Key: ZQNBKZRLUKPGCF-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (molecular formula: C₁₁H₁₃NO₅) is a pyridine derivative featuring hydroxyl and ester functional groups. Its structure includes a central pyridine ring with hydroxyl (-OH) at the 4-position and ethoxycarbonyl (-COOEt) groups at the 2- and 6-positions. This compound serves as a versatile precursor in coordination chemistry, polymer synthesis, and pharmaceutical applications. Its SMILES notation is CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC, and its InChIKey is ZQNBKZRLUKPGCF-UHFFFAOYSA-N .

Properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNBKZRLUKPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxypyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-2,6-pyridinedicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the diethyl ester .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxypyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 4-hydroxypyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate
  • Structure : Methyl ester groups (-COOMe) replace the ethyl esters in the target compound.
  • Synthesis: Produced via refluxing chelidamic acid hydrate in methanol with concentrated H₂SO₄ (yield: ~35%) .
  • Applications : Intermediate for synthesizing methoxy derivatives and imidazole-based ligands for iron(II) spin-crossover complexes .
  • Key Difference : Lower steric hindrance and higher solubility in polar solvents compared to the diethyl analog.
Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate
  • Structure : Methoxy (-OMe) group replaces the hydroxyl at the 4-position.
  • Synthesis : Alkylation of dimethyl 4-hydroxypyridine-2,6-dicarboxylate with CH₃I in DMF (yield: ~70%) .
  • Applications : Precursor for nitrile and carboxamide derivatives used in ligand synthesis .
  • Key Difference : The methoxy group eliminates hydrogen-bonding capability, reducing coordination versatility compared to the hydroxyl-containing analogs .
Dimethyl 4-Bromopyridine-2,6-Dicarboxylate
  • Structure : Bromine substituent at the 4-position.
  • Synthesis : Bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate using P₂O₅ and tetrabutylammonium bromide (yield: 92%) .
  • Applications : Substrate for palladium-catalyzed cross-coupling reactions to introduce aryl/alkyl groups .
  • Key Difference : Enhanced reactivity for nucleophilic substitution, enabling diversification of the pyridine core .

Stability and Coordination Chemistry

  • Hydroxyl-Containing Derivatives: Diethyl 4-hydroxypyridine-2,6-dicarboxylate forms stable five-coordinate vanadium(V) complexes with higher acidity tolerance (stable down to pH 1) compared to non-hydroxylated dipicolinate analogs . In cobalt(II) coordination polymers, the hydroxyl group enables distinct hydrogen-bonded frameworks, influencing crystallographic packing .
  • Methoxy-Containing Derivatives :

    • The methoxy group in dimethyl 4-methoxypyridine-2,6-dicarboxylate reduces ligand lability, favoring stable nitrile and imidazole derivatives for magnetic materials .

Biological Activity

Diethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS No. 68631-52-7) is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with two carboxylate groups and a hydroxyl group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its possible applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO5
  • Molecular Weight : 239.23 g/mol
  • Chemical Structure : The compound consists of a pyridine ring with two ester groups and a hydroxyl group, which enhances its reactivity.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaSimilarityUnique Features
This compoundC11H13NO51.00Hydroxyl group enhances reactivity
Dimethyl 4-hydroxypyridine-2,6-dicarboxylateC9H9NO50.96Methyl groups instead of ethyl; different solubility
Diethyl 2,6-dimethylpyridine-4-carboxylateC12H15NO40.95Additional methyl groups; altered reactivity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting it could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies utilizing carrageenan-induced paw edema models demonstrated that this compound significantly reduced inflammation compared to control groups.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes involved in inflammatory pathways .

Study on Antiviral Activity

A notable study explored the antiviral potential of this compound against HIV. The compound was tested for its ability to inhibit viral replication in cell cultures, and results indicated promising antiviral activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including esterification reactions. Researchers have also developed derivatives of this compound that exhibit enhanced biological activities, indicating a pathway for further pharmacological exploration .

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsSignificant reduction in carrageenan-induced edema
Antiviral PotentialPromising results against HIV replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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